
GLP-1 receptor agonist 11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucagon-like peptide-1 receptor agonist 11 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose metabolism and has significant therapeutic potential, particularly in the treatment of type 2 diabetes mellitus. Glucagon-like peptide-1 receptor agonists have been shown to promote insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby helping to control blood glucose levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 11 typically involves peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 11 may involve large-scale solid-phase peptide synthesis or recombinant DNA technology. The latter involves the insertion of the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, which then produce the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Glucagon-like peptide-1 receptor agonist 11 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide to enhance its stability, bioavailability, or therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved without degrading the peptide .
Major Products: The major products formed from these reactions are modified peptides with improved pharmacokinetic properties. For example, oxidation reactions can introduce disulfide bonds that enhance the stability of the peptide, while substitution reactions can introduce functional groups that improve its binding affinity to the glucagon-like peptide-1 receptor .
Wissenschaftliche Forschungsanwendungen
Glucagon-like peptide-1 receptor agonist 11 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose metabolism and its potential therapeutic applications. In medicine, it is used in the development of treatments for type 2 diabetes mellitus and obesity.
Wirkmechanismus
The mechanism of action of glucagon-like peptide-1 receptor agonist 11 involves its binding to the glucagon-like peptide-1 receptor, a G protein-coupled receptor expressed on pancreatic beta cells. This binding activates a signaling cascade that leads to the secretion of insulin, inhibition of glucagon release, and slowing of gastric emptying. The molecular targets involved in this pathway include adenylate cyclase, cyclic adenosine monophosphate, and protein kinase A. These molecules mediate the effects of glucagon-like peptide-1 receptor agonist 11 on glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Glucagon-like peptide-1 receptor agonist 11 can be compared with other glucagon-like peptide-1 receptor agonists such as exendin-4, liraglutide, and semaglutide. While all these compounds share a similar mechanism of action, glucagon-like peptide-1 receptor agonist 11 may have unique properties that make it more effective or safer for certain patient populations. For example, it may have a longer half-life, greater binding affinity, or fewer side effects compared to other glucagon-like peptide-1 receptor agonists .
List of Similar Compounds:- Exendin-4
- Liraglutide
- Semaglutide
- Tirzepatide (a dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor agonist)
Eigenschaften
Molekularformel |
C31H31ClFN3O4 |
|---|---|
Molekulargewicht |
564.0 g/mol |
IUPAC-Name |
2-[[4-[2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H31ClFN3O4/c32-23-7-5-22(26(33)16-23)19-40-29-4-2-1-3-25(29)20-9-12-35(13-10-20)18-30-34-27-8-6-21(31(37)38)15-28(27)36(30)17-24-11-14-39-24/h1-8,15-16,20,24H,9-14,17-19H2,(H,37,38)/t24-/m0/s1 |
InChI-Schlüssel |
BWGRQMSFZQCDNS-DEOSSOPVSA-N |
Isomerische SMILES |
C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=CC=CC=C5OCC6=C(C=C(C=C6)Cl)F |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




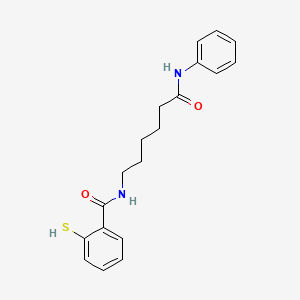
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
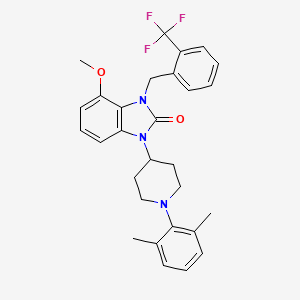
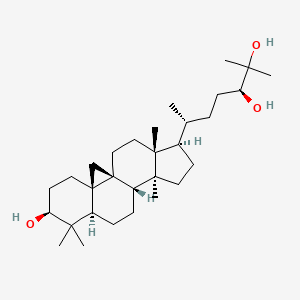
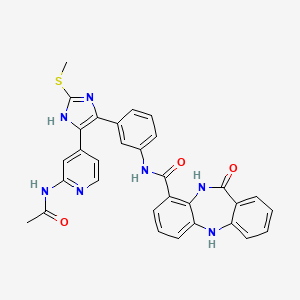
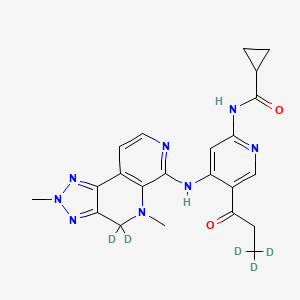
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
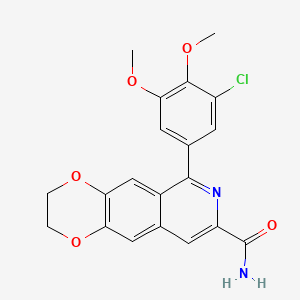
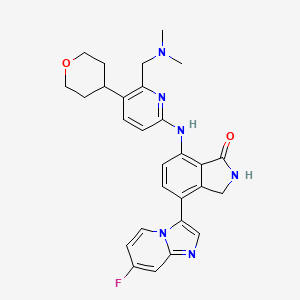
![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)

